molecular formula C21H25FN4O3S B1665432 Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy- CAS No. 922491-46-1

Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-

Cat. No.: B1665432
CAS No.: 922491-46-1
M. Wt: 432.5 g/mol
InChI Key: CECJUHKZSOSOJJ-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ACH-702 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

ACH-702 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ACH-702 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of ACH-702 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce analogs with different functional groups .

Scientific Research Applications

ACH-702 has a wide range of scientific research applications, including:

    Chemistry: ACH-702 is used as a model compound in studies of isothiazoloquinolone synthesis and reactivity.

    Biology: ACH-702 is studied for its antibacterial properties and its effects on bacterial cell processes.

    Medicine: ACH-702 is being investigated as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.

    Industry: ACH-702 may be used in the development of new antibacterial agents and formulations

Mechanism of Action

ACH-702 exerts its antibacterial effects by inhibiting two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. These enzymes are critical for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and cell division. By inhibiting these enzymes, ACH-702 disrupts DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACH-702

ACH-702 is unique in its dual inhibition of DNA gyrase and topoisomerase IV, which enhances its efficacy against antibiotic-resistant strains. Additionally, ACH-702 has shown potent activity against non-dividing and biofilm-forming bacteria, which are often more resistant to conventional antibiotics .

Properties

CAS No.

922491-46-1

Molecular Formula

C21H25FN4O3S

Molecular Weight

432.5 g/mol

IUPAC Name

7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione

InChI

InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1

InChI Key

CECJUHKZSOSOJJ-SNVBAGLBSA-N

SMILES

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

Isomeric SMILES

CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

Canonical SMILES

CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ACH 702
ACH-702
ACH702

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 2
Reactant of Route 2
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 3
Reactant of Route 3
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 4
Reactant of Route 4
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 5
Reactant of Route 5
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Reactant of Route 6
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-

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